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molecular formula C10H13NO B1349444 (S)-2-Phenylmorpholine CAS No. 74572-15-9

(S)-2-Phenylmorpholine

Cat. No. B1349444
M. Wt: 163.22 g/mol
InChI Key: ZLNGFYDJXZZFJP-SNVBAGLBSA-N
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Patent
US03983111

Procedure details

N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g.) was dissolved in 6N hydrochloric acid (100 ml.) and the solution heated at 110° for 4 hours. The mixture was basified with sodium hydroxide solution and extracted into ether. The extract was washed with water, dried over anhydrous sodium sulphate and evaporated to give a crude sample of title compound (Ig.) as an orange oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][NH:4][CH2:5][CH2:6][OH:7].[OH-].[Na+]>Cl>[C:8]1([CH:2]2[O:7][CH2:6][CH2:5][NH:4][CH2:3]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
OC(CNCCO)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated at 110° for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03983111

Procedure details

N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g.) was dissolved in 6N hydrochloric acid (100 ml.) and the solution heated at 110° for 4 hours. The mixture was basified with sodium hydroxide solution and extracted into ether. The extract was washed with water, dried over anhydrous sodium sulphate and evaporated to give a crude sample of title compound (Ig.) as an orange oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][NH:4][CH2:5][CH2:6][OH:7].[OH-].[Na+]>Cl>[C:8]1([CH:2]2[O:7][CH2:6][CH2:5][NH:4][CH2:3]2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
OC(CNCCO)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution heated at 110° for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted into ether
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CNCCO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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